Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

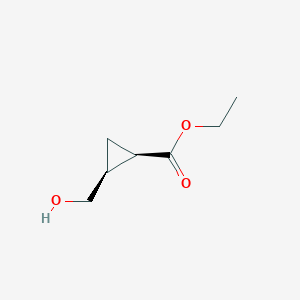

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) is a chemical compound with a unique structure featuring a cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the type of reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characteristics

The synthesis of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can be achieved through several methods. This compound is significant for its application in organic synthesis and medicinal chemistry. The hydroxymethyl substitution on the cyclopropane ring may enhance solubility and reactivity compared to other similar compounds, potentially leading to distinct biological activities and applications.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis.

Pharmaceutical Industry

- It is used in the pharmaceutical industry.

- Selective antagonists are being sought as potential antithrombotic agents .

- Cyclopropane-containing compounds are of great interest to organic and bioorganic chemists due to their unusual bonding and inherent ring strain .

- The three-membered carbocycle provides a building block of unprecedented synthetic potential because it undergoes selective ring opening, ring enlargement, or $$1+2]-cycloaddition reactions .

Pyrethroid Insecticides

- Intermediates in the production of cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylates, which are pyrethroid insecticides, and to processes for making the intermediates .

- The cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids and lower alkyl esters produced may be esterified and converted into pyrethroid insecticides, with essentially no racemization or isomerization .

Reagent in Development

Case Studies

Analogues of Adenosine Bisphosphate

In a study of acyclic and cyclopropyl analogues of adenosine bisphosphate, modifications to a compound (7 ) were examined for their effect on P2Y1 receptor antagonism . The P2Y1 receptor in platelets contributes to platelet aggregation, and selective antagonists are sought as potential antithrombotic agents .

- Introduction of a cyclopropyl group in place of the branched carbon in compound 7 decreased potency at the P2Y1 receptor .

- meso-trans-, 16 , and meso-cis-, 17 , isomers of a cyclopropylmethyl derivative failed to display stereoselectivity of binding, and the IC50 values were approximately 2 μM .

Cyclopropane Derivatives

A growing number of naturally occurring cyclopropane derivatives constitute the basic framework of active compounds present in animals, plants, and microorganisms or are generated transiently in primary and secondary metabolism . Polyacetate-derived 1,2-disubstituted cyclopropanes are found in natural products such as dictyopterenes A (2) and B (3) .

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropanecarboxylic acid: A simpler analog without the hydroxymethyl and ester groups.

Cyclopropanecarboxylic acid, 2-methylene-, methyl ester: A similar compound with a methylene group instead of a hydroxymethyl group.

Uniqueness

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) is unique due to the presence of both the hydroxymethyl and ester groups, which provide additional functionalization options and influence its reactivity and applications.

Biologische Aktivität

Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester, commonly referred to as ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 15224-11-0

- Boiling Point : Approximately 205.9 °C at 760 mmHg

- Density : 1.1 g/cm³

- Flash Point : 81.1 °C

These properties indicate that the compound is a stable liquid at room temperature and possesses functional groups that could interact with biological systems.

Biological Activity Overview

The biological activity of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate has been the subject of various studies, particularly in relation to its antimicrobial and enzymatic inhibition properties.

Antimicrobial Activity

Recent research has demonstrated that compounds with a cyclopropane structure can exhibit antimicrobial properties. In particular, derivatives of cyclopropanecarboxylic acids have been shown to enhance the efficacy of antibiotics when used as adjuvants. For instance, studies on related compounds have indicated their effectiveness against Gram-negative bacteria when combined with colistin, a last-resort antibiotic for resistant infections .

Table 1: Antimicrobial Efficacy of Cyclopropanecarboxylic Acid Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| UPAR415 | <32 | S. Typhimurium |

| Compound 12h | <8 | E. coli |

| Compound 13h | <8 | K. pneumoniae |

These findings suggest that cyclopropanecarboxylic acid derivatives can effectively inhibit bacterial growth and may serve as promising candidates for developing new antimicrobial therapies.

Enzymatic Inhibition

Cyclopropanecarboxylic acid derivatives have also been studied for their role as inhibitors of specific enzymes involved in bacterial metabolism. For example, UPAR415 was shown to inhibit O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis. The binding of these compounds to OASS was confirmed through structural studies, indicating a competitive inhibition mechanism .

Table 2: Enzyme Inhibition Data

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| UPAR415 | OASS-A | 0.5 |

| Compound 12h | OASS-B | 1.0 |

The ability of these compounds to inhibit critical metabolic pathways in bacteria highlights their potential as therapeutic agents in combating antibiotic resistance.

Case Studies

- Study on UPAR415 :

- Cytotoxicity Assessment :

Eigenschaften

Molekularformel |

C7H12O3 |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

ethyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI-Schlüssel |

AOQBVPPEXCRXAW-PHDIDXHHSA-N |

Isomerische SMILES |

CCOC(=O)[C@@H]1C[C@@H]1CO |

Kanonische SMILES |

CCOC(=O)C1CC1CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.